
Ac4ManNAz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac4ManNAz, also known as tetraacetylated N-Azidoacetyl-mannosamine, is a non-radioactive alternative for glycoconjugate visualization . It is cell-permeable, intracellularly processed, and incorporated instead of its natural monosaccharide counterpart N-Acetylmannosamine (ManNAc) . The acetyl groups increase solubility in many solvents and make handling of this reagent easier .
Synthesis Analysis
This compound has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It is used in glycoconjugate synthesis monitoring .Molecular Structure Analysis
This compound is an azide-functionalized monosaccharide . It can be taken up by cells and is used to label sialic-acid-containing glycans with a bioorthogonal handle .Chemical Reactions Analysis
This compound contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The specific chemical component identities and/or the exact component percentages of this compound may be withheld as trade secrets . All pertinent hazard information has been provided in the Safety Data Sheet .科学研究应用
光热疗法
Ac4ManNAz 用于光热疗法 (PTT)领域 {svg_1}. 间充质干细胞 (MSCs) 经 this compound 处理,通过代谢糖工程在细胞表面引入可修饰的叠氮化物 (N3) 基团 {svg_2}. 然后,用双环[6.1.0]壬炔 (AuNR@BCN) 的生物正交点击分子修饰的金纳米棒 (AuNRs) 化学偶联到 MSC 表面的 N3 基团 {svg_3}. 此过程产生用于高效 PTT 的 AuNR@MSCs {svg_4}.
细胞标记和跟踪
This compound 用于细胞标记和跟踪 {svg_5}. 已发现 10 μM this compound 对细胞系统的影响最小,并且具有足够的标记效率,可用于细胞标记、跟踪和蛋白质组学分析 {svg_6}. 基于这些结果,建议将 10 μM 作为体内细胞标记和跟踪的 this compound 最佳浓度 {svg_7}.
蛋白质组学分析
This compound 也用于蛋白质组学分析 {svg_8}. 叠氮化物标记的糖通过体内代谢标记和化学选择性连接为研究糖蛋白提供了高度特异性的方法 {svg_9}.
细胞系统研究
This compound 用于研究细胞系统 {svg_10}. 用 50 μM this compound 处理会导致主要细胞功能下降,包括能量产生能力、细胞浸润能力和通道活性 {svg_11}.
糖基化研究
This compound 用于研究糖基化 {svg_12}. 叠氮化物标记的糖通过体内代谢标记和化学选择性连接为研究糖蛋白提供了高度特异性的方法 {svg_13}.
生理学研究
This compound 用于研究生理学 {svg_14}. 代谢标记技术,包括使用 this compound,是可视化活细胞的强大工具 {svg_15}.
作用机制
未来方向
Ac4ManNAz has been used for metabolic labeling to study the cellular trafficking of labeled proteins . It has been found that this compound regulated a wide range of cellular functions and signaling pathways . Future research may focus on optimizing the concentration of this compound for in vivo cell labeling and tracking .
生化分析
Biochemical Properties
Ac4ManNAz can be used to selectively modify proteins . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This interaction allows this compound to be incorporated into biomolecules, enabling their visualization and tracking.
Cellular Effects
In cellular systems, this compound has been shown to have minimal effects at a concentration of 10 μM . At a concentration of 50 μM, this compound can lead to a reduction in major cellular functions, including energy generation capacity, cellular infiltration ability, and channel activity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into biomolecules through metabolic labeling. The azide group in this compound can react with alkyne groups in biomolecules, allowing it to be covalently attached to these molecules . This enables the tracking and analysis of these biomolecules in various biological processes.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are time-dependent. According to one study, treatment with 50 μM this compound led to a reduction in major cellular functions . 10 μM this compound showed the least effect on cellular systems and had a sufficient labeling efficiency for cell labeling, tracking, and proteomic analysis .
Metabolic Pathways
This compound is involved in the metabolic labeling of proteins. It is converted into glycosyltransferase substrates through the cell’s endogenous carbohydrate metabolism . These substrates can then be added to proteins, allowing for their visualization and tracking.
属性
IUPAC Name |
[(2R,3S,4R,5S)-3,4,6-triacetyloxy-5-[(2-azidoacetyl)amino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O10/c1-7(21)26-6-11-14(27-8(2)22)15(28-9(3)23)13(16(30-11)29-10(4)24)19-12(25)5-18-20-17/h11,13-16H,5-6H2,1-4H3,(H,19,25)/t11-,13+,14-,15-,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMISDAXLUIXKM-LIADDWGISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)NC(=O)CN=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

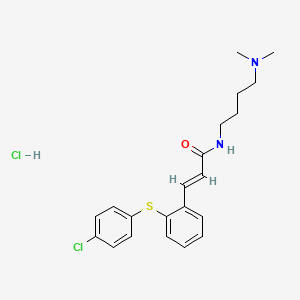
![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)
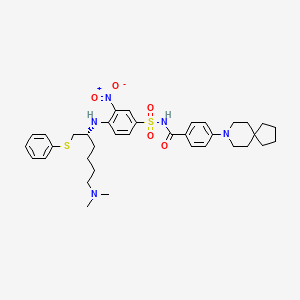
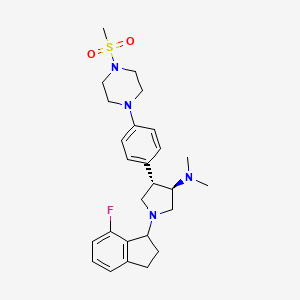
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
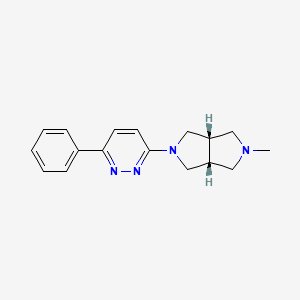
![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)
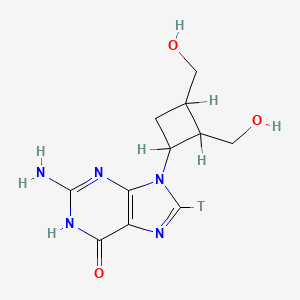
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)